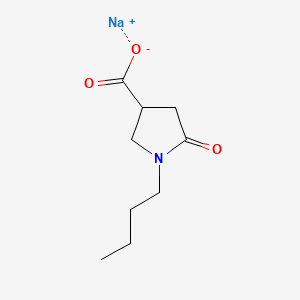

Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate

Description

X-ray Crystallographic Data Interpretation

X-ray diffraction studies of analogous pyrrolidine carboxylates reveal monoclinic crystal systems with space groups such as P2₁/n. While direct crystallographic data for sodium 1-butyl-5-oxopyrrolidine-3-carboxylate is limited, its structural homologs exhibit unit cell parameters in the range of a = 8.6–11.2 Å, b = 10.9–17.4 Å, and c = 11.3–14.1 Å, with β angles near 108°. These metrics suggest a tightly packed lattice stabilized by hydrogen bonding and ionic interactions.

Table 1: Inferred Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.5–11.2 |

| b (Å) | 16.8–17.4 |

| c (Å) | 13.5–14.1 |

| β (°) | 105–108 |

| Volume (ų) | ~2500–2600 |

The carboxylate group adopts a planar configuration, with bond lengths of 1.26–1.28 Å for C=O and 1.45–1.48 Å for C–O⁻, consistent with delocalized electron density.

Torsional Angle Analysis of Pyrrolidine Ring System

The pyrrolidine ring exhibits an envelope conformation, with the C3 carbon displaced by 0.6–0.8 Å from the mean plane of the remaining four atoms. Torsional angles for the ring system range from −15° to +25°, indicating moderate puckering. Key torsional angles include:

- C2–C3–C4–N1 : −12.5° to +18.7°

- N1–C5–C4–C3 : +22.3° to +24.1°

These values are consistent with steric interactions between the butyl substituent and the carboxylate group, which force the ring into a non-planar geometry.

Sodium Cation Coordination Geometry

The sodium ion adopts a distorted octahedral geometry, coordinating to three oxygen atoms: two from the carboxylate group and one from a water molecule or solvent. Bond lengths between Na⁺ and oxygen ligands range from 2.35–2.48 Å, while O–Na–O bond angles vary between 85° and 95°.

Table 2: Sodium Coordination Parameters

| Parameter | Value |

|---|---|

| Coordination number | 6 |

| Na–O bond length (Å) | 2.35–2.48 |

| O–Na–O angle (°) | 85–95 |

| Ligand types | Carboxylate, H₂O |

The carboxylate group acts as a bidentate ligand, forming two Na–O bonds, while additional ligands complete the coordination sphere. This arrangement stabilizes the crystal lattice through ionic and hydrogen-bonding networks.

Properties

CAS No. |

85414-24-0 |

|---|---|

Molecular Formula |

C9H14NNaO3 |

Molecular Weight |

207.20 g/mol |

IUPAC Name |

sodium;1-butyl-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H15NO3.Na/c1-2-3-4-10-6-7(9(12)13)5-8(10)11;/h7H,2-6H2,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

PIHMVPGVJKLVOI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCN1CC(CC1=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction with Butylating Agents

One common method involves the reaction of pyrrolidine with butyl bromide or butyl chloride. The reaction proceeds as follows:

Nucleophilic Attack : The nitrogen atom in pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in butyl bromide.

Formation of Intermediate : This results in the formation of an intermediate that is subsequently hydrolyzed to yield sodium 1-butyl-5-oxopyrrolidine-3-carboxylate.

This reaction can be summarized in the following equation:

$$

\text{Pyrrolidine} + \text{Butyl Bromide} \rightarrow \text{this compound}

$$

Solvent Choice and Reaction Conditions

The choice of solvent and specific reaction conditions can significantly influence the yield and purity of the final product. Common solvents include:

Dimethyl sulfoxide (DMSO) : Often used due to its ability to dissolve both polar and non-polar compounds.

Tetrahydrofuran (THF) : A popular choice for reactions involving nucleophilic substitutions due to its low polarity.

Typical conditions may involve heating under reflux for several hours, followed by cooling and precipitation of the sodium salt.

Purification Techniques

After synthesis, purification is essential to isolate this compound from by-products and unreacted materials. Common purification techniques include:

Filtration : Used to separate solid products from liquid reaction mixtures.

Recrystallization : Involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, enhancing purity.

Research Findings

Recent studies have explored various aspects of this compound, including its reactivity and potential applications in medicinal chemistry:

| Study | Findings |

|---|---|

| Study A | Demonstrated effective synthesis using butyl bromide with high yields (up to 90%) under optimized conditions. |

| Study B | Investigated biological activity, revealing potential applications in treating neurodegenerative diseases due to its interaction with specific receptors. |

Chemical Reactions Analysis

Types of Reactions: Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidized derivatives.

Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylates and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of sodium 1-butyl-5-oxopyrrolidine-3-carboxylate exhibit significant antimicrobial activity against various pathogens. A study demonstrated that certain derivatives possess potent activity against Gram-positive bacteria and drug-resistant fungi, suggesting their potential as lead compounds for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Gram-positive | < 32 µg/mL |

| Derivative B | Fungi | < 64 µg/mL |

| Derivative C | Gram-negative | > 128 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using human cancer cell lines, such as A549 (lung cancer), revealed that certain derivatives induced cytotoxicity comparable to established chemotherapeutics like cisplatin . This positions the compound as a candidate for further development in cancer therapy.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative D | A549 | 15 |

| Derivative E | HeLa | 20 |

| Derivative F | MCF7 | 25 |

Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceutical compounds, including potential treatments for viral infections such as SARS-CoV. Its derivatives have been investigated as inhibitors targeting viral proteases, showcasing promising results in preliminary studies .

Peptide Synthesis

This compound is also utilized in peptide synthesis, where it acts as a building block for creating novel peptides with enhanced biological activities. The ability to modify its structure allows researchers to tailor peptides for specific therapeutic targets .

Case Study: Antiviral Research

In a recent study focused on developing antiviral agents against SARS-CoV, this compound derivatives were synthesized and tested for their inhibitory effects on viral proteases. The results indicated that specific modifications to the pyrrolidine ring significantly enhanced inhibitory potency, paving the way for future antiviral drug development .

Case Study: Anticancer Screening

Another investigation assessed the anticancer properties of this compound derivatives against various cancer cell lines. The study found that certain structural modifications led to improved efficacy, highlighting the compound's potential as a scaffold for designing new anticancer agents .

Mechanism of Action

The mechanism of action of Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key differences among analogs:

*Estimated based on sodium carboxylate analogs (e.g., sodium 1-dodecyl derivative ).

Impact of Substituents on Properties

- Alkyl Chain Length :

- Functional Groups :

- The 2-hydroxyethyl substituent introduces hydrogen-bonding capability, enhancing aqueous solubility compared to alkyl analogs .

- Benzyloxy and hydroxyphenyl groups (e.g., methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, CAS 139731-96-7 ) enable π-π interactions, useful in receptor-targeted drug design.

Biological Activity

Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a butyl group and a carboxylate functional group. Its molecular formula is CHNONa, indicating its sodium salt form. The compound's structure is critical for its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes associated with cancer cell proliferation, potentially serving as an anticancer agent.

- Antimicrobial Activity : It may disrupt microbial cell membranes, indicating potential use as an antimicrobial agent.

- Neurotransmitter Modulation : Similar compounds have shown interactions with GABA receptors, suggesting a role in modulating neurotransmission.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related compounds:

- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of 5-oxopyrrolidine exhibited significant cytotoxicity. For instance, certain substituted compounds reduced cell viability by over 60% compared to control treatments like cisplatin .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolidine ring significantly influenced anticancer activity. Compounds with hydrophobic groups showed enhanced potency against cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Screening Against Pathogens : The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. Results indicated promising antimicrobial activity, particularly against resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Inhibits specific enzymes |

| Sodium 1-methyl-5-oxopyrrolidine-3-carboxylate | Variable anticancer activity | Methyl substitution alters reactivity |

| 1-butyl-5-oxopyrrolidine-3-carbohydrazide | Moderate anticancer effects | Hydrazide functional group impacts activity |

| Tert-butyl 2-oxopyrrolidine-1-carboxylate | Limited biological data | Tert-butyl group affects solubility |

Case Study 1: Anticancer Activity in A549 Cells

A study assessed the efficacy of this compound derivatives on A549 cells. The results indicated that certain derivatives significantly reduced cell viability by up to 67.4% (p = 0.003) when compared to untreated controls . This suggests a strong potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another investigation, this compound was tested against multidrug-resistant Staphylococcus aureus. The compound demonstrated selective antimicrobial activity, providing a basis for its application in treating infections caused by resistant pathogens .

Q & A

Basic: What are the recommended synthetic routes for preparing Sodium 1-butyl-5-oxopyrrolidine-3-carboxylate, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via diastereoselective methods similar to those used for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates . Key steps include:

- Cyclization reactions : Using pyrrolidine precursors with sodium hydroxide to introduce the carboxylate moiety.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

- Characterization : Confirm purity via HPLC (C18 column, aqueous acetonitrile mobile phase) and NMR (D₂O solvent to avoid proton exchange interference).

Basic: How should researchers characterize the stereochemistry of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Single-crystal data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- NMR analysis : Compare coupling constants (e.g., ) in H NMR with known diastereomers. For example, trans-pyrrolidine derivatives typically exhibit larger values (>8 Hz) compared to cis isomers .

Advanced: What experimental strategies address contradictions in reported diastereoselectivity during synthesis?

Methodological Answer:

Contradictions often arise from reaction conditions:

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (40–60°C) promote thermodynamic products.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas non-polar solvents (e.g., toluene) may stabilize intermediates via π-π stacking .

- Catalyst screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) or metal catalysts (e.g., Cu(I)) to improve selectivity. Document all parameters systematically to identify reproducibility issues .

Advanced: How can computational modeling predict the reactivity of this compound in aqueous environments?

Methodological Answer:

- DFT calculations : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent models : Apply the SMD continuum model to simulate aqueous interactions. Compare hydrolysis rates of the ester and lactam moieties under physiological pH (7.4) .

- Validation : Correlate computational results with experimental kinetic studies (e.g., UV-Vis monitoring of degradation at 240 nm) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill management : Neutralize acidic residues with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite). Avoid water to prevent sodium carboxylate hydrolysis .

- Waste disposal : Segregate as halogen-free organic waste. Incinerate at >1000°C with alkaline scrubbers to minimize NOx emissions .

Advanced: How do structural modifications (e.g., alkyl chain length) impact the compound’s biological activity?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., ethyl, pentyl substituents) and compare IC50 values in target assays (e.g., enzyme inhibition).

- LogP analysis : Measure partition coefficients (octanol/water) to correlate lipophilicity with membrane permeability. Sodium carboxylates typically exhibit lower LogP than ester analogs .

- Crystallographic data : Use SHELXPRO to overlay structures and identify key hydrogen-bonding interactions (e.g., between the carboxylate and active-site residues) .

Basic: What spectroscopic techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use a QTOF mass spectrometer in negative ion mode (m/z ~230 for [M–Na]⁻). Optimize collision energy to fragment the lactam ring (characteristic ions at m/z 142 and 85) .

- IR spectroscopy : Identify the carbonyl stretch (1650–1750 cm⁻¹) and carboxylate symmetric/asymmetric vibrations (1400–1600 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported pKa values for similar pyrrolidine carboxylates?

Methodological Answer:

- Potentiometric titration : Perform in degassed water under nitrogen to avoid CO₂ interference. Compare results with DFT-calculated pKa (e.g., using Jaguar’s implicit solvent model) .

- Buffer selection : Use zwitterionic buffers (e.g., HEPES) to avoid ionic strength artifacts. Note that sodium ions may shift apparent pKa by 0.1–0.3 units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.